
2-(3-(Trifluormethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
The compound “2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol” is a complex organic molecule. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This compound also has a trifluoromethyl group attached to the indazole ring, and an ethan-1-ol group attached to the other end of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring, which is aromatic and thus contributes to the compound’s stability. The trifluoromethyl group is an electron-withdrawing group, which would affect the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is quite inert, but could potentially undergo reactions under certain conditions. The hydroxyl group of the ethan-1-ol moiety is a reactive functional group and could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyl group and the aromatic indazole ring could impact its solubility, boiling point, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie ist die Trifluormethylgruppe der Verbindung von besonderem Interesse, da sie die Bioaktivität von Pharmazeutika verbessern kann . Das Vorhandensein von Fluoratomen kann die biologischen Eigenschaften von Molekülen signifikant verändern, sie lipophiler machen und ihre metabolische Stabilität verbessern. Diese Verbindung könnte hinsichtlich ihres Potenzials als Baustein bei der Synthese bioaktiver Moleküle untersucht werden, die eine erhöhte Lipophilie und metabolische Resistenz erfordern.
Biotechnologie
Biokatalyse ist ein wachsendes Feld innerhalb der Biotechnologie, und die fragliche Verbindung könnte in enzymatischen Reaktionen zur Herstellung chiraler Alkohole verwendet werden . Diese chiralen Alkohole sind wertvoll bei der Synthese von Pharmazeutika und Agrochemikalien. Die Strukturmerkmale der Verbindung ermöglichen es ihr möglicherweise, in die aktiven Zentren bestimmter Enzyme zu passen, wodurch die Produktion enantiomerenreiner Substanzen erleichtert wird.
Landwirtschaft
Die Trifluormethylgruppe, die in der Verbindung vorkommt, wird häufig in Pestiziden verwendet . Sie kann bei der Entwicklung neuer Agrochemikalien eingesetzt werden, insbesondere solcher, die auf das Nervensystem oder die Stoffwechselwege von Schädlingen abzielen. Die Stabilität und das reaktive Potenzial der Verbindung machen sie zu einem Kandidaten für die Herstellung effektiverer und länger anhaltender Pestizide.
Materialwissenschaften
In der Materialwissenschaft könnte die einzigartige Struktur der Verbindung wertvoll bei der Entwicklung neuartiger Polymere oder Beschichtungen sein . Die Trifluormethylgruppe könnte Eigenschaften wie Beständigkeit gegen Abbau, Hydrophobie oder einzigartige optische Eigenschaften verleihen. Die Forschung könnte ihre Einarbeitung in Materialien untersuchen, die spezifische Leistungseigenschaften unter anspruchsvollen Bedingungen erfordern.
Umweltwissenschaften
Verbindungen mit Trifluormethylgruppen werden häufig auf ihre Auswirkungen auf die Umwelt untersucht, insbesondere im Hinblick auf Persistenz und Bioakkumulation . Diese Verbindung könnte untersucht werden, um ihr Verhalten in der Umwelt, ihre potenziellen Abbauprodukte und ihre Wechselwirkung mit verschiedenen Umweltfaktoren zu verstehen. Solche Studien sind entscheidend, um die ökologische Sicherheit neuer Chemikalien zu bewerten, bevor sie in großem Umfang eingesetzt werden.
Organische Synthese
Die Struktur der Verbindung deutet auf eine potenzielle Verwendung als Zwischenprodukt in organischen Syntheseprozessen hin . Ihre funktionellen Gruppen könnten verschiedenen chemischen Reaktionen unterliegen, was sie zu einem vielseitigen Reagenz für die Konstruktion komplexer organischer Moleküle macht. Forscher könnten ihre Reaktivitätsmuster untersuchen, um neue synthetische Methoden zu entwickeln.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9-7-3-1-2-4-8(7)15(14-9)5-6-16/h16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQAENKIIIRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479711.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479714.png)
![3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479716.png)
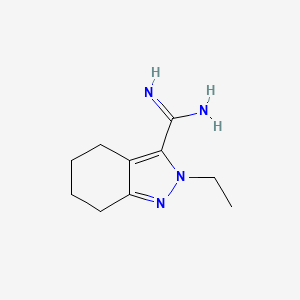
![2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479718.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479719.png)
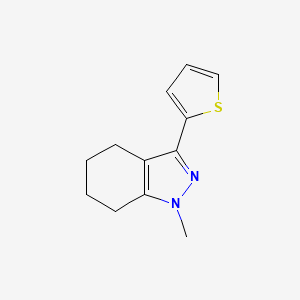
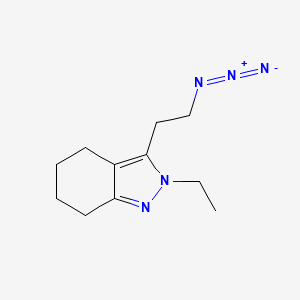
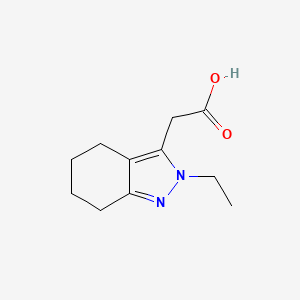
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479725.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479728.png)
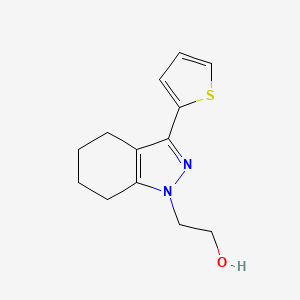
![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479731.png)
